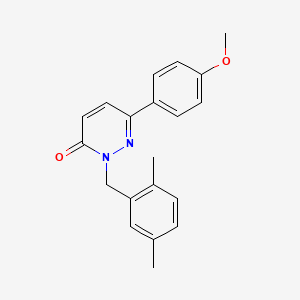

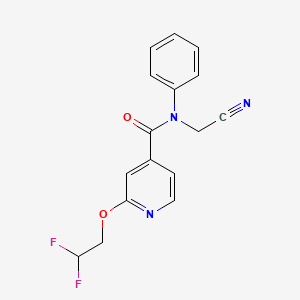

![molecular formula C16H19N5O2S B3003378 3-(3,5-二甲基-1H-吡唑-4-基)-N-(2-(4-氧代噻吩并[3,2-d]嘧啶-3(4H)-基)乙基)丙酰胺 CAS No. 2034204-89-0](/img/structure/B3003378.png)

3-(3,5-二甲基-1H-吡唑-4-基)-N-(2-(4-氧代噻吩并[3,2-d]嘧啶-3(4H)-基)乙基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis and Anticancer Activity Analysis

The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives involves a multi-step process starting with the hydrolysis of ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate to yield the corresponding carboxylic acid. This acid is then reacted with acetic anhydride to produce 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one. Further reactions with various reagents such as hydroxylamine hydrochloride, urea, and others lead to the formation of different pyrazolo[3,4-d]pyrimidin-4-ones. Notably, the coupling of a 5-aminopyrazolo[3,4-d]pyrimidine derivative with aromatic aldehydes yielded a series of compounds with significant antitumor activity against the MCF-7 human breast adenocarcinoma cell line, with one compound displaying potent inhibitory activity .

Green Synthesis and Antibacterial Activity Analysis

In another study, pyrazoline and pyrimidine derivatives were synthesized using a green chemistry approach under microwave irradiation. The starting material was a propenone derivative, which was reacted with various reagents like thiosemicarbazide and phenyl hydrazine to yield the desired products. These compounds were characterized using spectroscopic methods and tested for antibacterial activity. One of the pyrazoline derivatives showed superior growth inhibition compared to chloramphenicol against both Gram-positive and Gram-negative bacteria. Computational studies using density functional theory supported the observed antibacterial activities .

Molecular Structure and Chemical Reactions Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine analogues is crucial for their biological activity. In the context of antitumor agents, a key synthetic step involved a palladium-catalyzed C-C coupling reaction. This was used to prepare analogues of the potent antitumor agent LY231514. The structural variations included the introduction of an isofolic acid bridge unit, which was achieved by reductive alkylation. However, only one compound among the synthesized analogues demonstrated in vitro cell growth inhibitory activity, highlighting the importance of specific structural features for biological efficacy .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are inferred from their synthesis and structural analysis. The use of NMR, MS, and elemental analyses in characterizing the compounds suggests that they possess distinct chemical structures conducive to their biological activities. The antibacterial and antitumor activities of these compounds are likely influenced by their molecular frameworks, as well as the substituents on the pyrazolo[3,4-d]pyrimidine core. The potency of these compounds in biological assays indicates that they have favorable interaction profiles with their respective biological targets .

科学研究应用

合成和生物学潜力

杂环合成和抗菌活性: 已探索通过微波辐射环缩合合成嘧啶连接的吡唑杂环,以了解其杀虫和抗菌潜力。此类化合物对粉蚧和选定的微生物表现出有希望的结果,突出了它们在开发新型抗菌剂中的重要性 (Deohate & Palaspagar, 2020).

抗癌和抗炎特性: 已合成新型吡唑并嘧啶衍生物并评估其抗癌和抗 5-脂氧合酶活性,表明其在癌症和炎症治疗中的治疗潜力 (Rahmouni et al., 2016).

抗菌和抗癌剂: 已进行合成包含嘧啶环的新型吡唑衍生物,显示出显着的抗菌和抗癌活性。这些发现对于开发具有改进的功效和特异性的新型治疗剂至关重要 (Hafez, El-Gazzar, & Al-Hussain, 2016).

化学合成和反应性

配合物合成: 对与氯化钯(II)和相关配体(包括 3-(吡唑-1-基)丙酰胺衍生物)形成配合物的合成研究揭示了结构和化学性质的见解,这些见解可用于各种工业和制药应用 (Palombo et al., 2019).

通过烷基化和环合的结构多样化: 在烷基化和环合反应中使用某些二甲氨基衍生物来生成结构多样的化合物库,证明了这些化学框架在合成用于潜在科学和治疗用途的新型分子实体方面的多功能性 (Roman, 2013).

属性

IUPAC Name |

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O2S/c1-10-12(11(2)20-19-10)3-4-14(22)17-6-7-21-9-18-13-5-8-24-15(13)16(21)23/h5,8-9H,3-4,6-7H2,1-2H3,(H,17,22)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXWOOIXNILLTAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CCC(=O)NCCN2C=NC3=C(C2=O)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)propanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

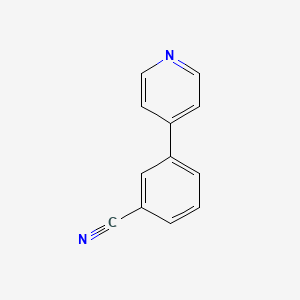

![Methyl 2-{[(4-fluorophenoxy)carbonyl]amino}benzenecarboxylate](/img/structure/B3003295.png)

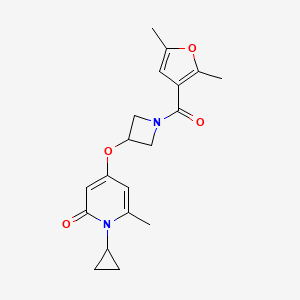

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3003296.png)

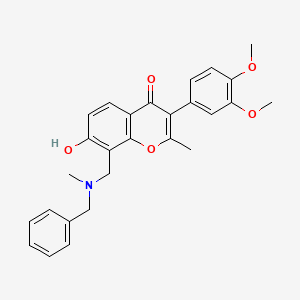

![5-(benzo[d]thiazol-2-yl)-N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B3003298.png)

![[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B3003299.png)

![2-{[3-(Bromomethyl)phenoxy]methyl}pyridine hydrobromide](/img/structure/B3003303.png)

![[(2,4,5-Trimethylphenyl)sulfonyl]piperidine](/img/structure/B3003308.png)

![1-(4-Chlorophenyl)-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3003309.png)